Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20424467
InChI: InChI=1S/C7H6BF4O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1
SMILES:
Molecular Formula: C7H6BF4KO
Molecular Weight: 232.03 g/mol

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide

CAS No.:

Cat. No.: VC20424467

Molecular Formula: C7H6BF4KO

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide -

Specification

Molecular Formula C7H6BF4KO
Molecular Weight 232.03 g/mol
IUPAC Name potassium;trifluoro-(2-fluoro-5-methoxyphenyl)boranuide
Standard InChI InChI=1S/C7H6BF4O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1
Standard InChI Key OOGNYAXRRXQXQO-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C(C=CC(=C1)OC)F)(F)(F)F.[K+]

Introduction

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is a specialized organoboron compound characterized by its unique trifluoroborate group and the presence of a methoxy substituent on a fluorinated phenyl ring. This compound is primarily utilized in various chemical synthesis applications, particularly in cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Synthesis

The synthesis of potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide typically involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3). The reaction is conducted in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Synthesis Steps

  • Preparation of Starting Materials: Obtain 2-fluoro-5-methoxyphenylboronic acid.

  • Reaction Setup: Mix the boronic acid with potassium fluoride and a fluorinating agent in THF.

  • Reaction Conditions: Conduct the reaction under an inert atmosphere.

  • Product Isolation: Isolate the product through appropriate purification methods.

Applications

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is primarily used in Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as a boronic acid surrogate, allowing for the formation of carbon-carbon bonds between aryl halides and aryl boron compounds.

Applications Table

ApplicationDescription
Suzuki-Miyaura Cross-CouplingActs as a boronic acid surrogate for forming carbon-carbon bonds
Medicinal ChemistryPotential applications in targeted therapies like boron neutron capture therapy (BNCT)

Safety and Handling

While specific safety data for potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is limited, organoboron compounds generally require careful handling due to potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols when handling this compound.

Safety Precautions

  • Protective Equipment: Wear gloves, goggles, and a lab coat.

  • Work Environment: Conduct reactions in a well-ventilated area or under a fume hood.

  • Chemical Storage: Store in a cool, dry place away from incompatible substances.

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